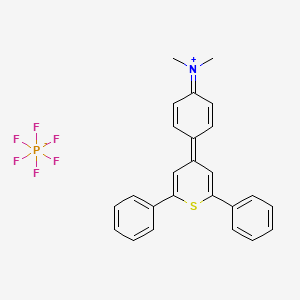

4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate

CAS No.: 33034-18-3

Cat. No.: VC17220708

Molecular Formula: C25H22F6NPS

Molecular Weight: 513.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33034-18-3 |

|---|---|

| Molecular Formula | C25H22F6NPS |

| Molecular Weight | 513.5 g/mol |

| IUPAC Name | [4-(2,6-diphenylthiopyran-4-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hexafluorophosphate |

| Standard InChI | InChI=1S/C25H22NS.F6P/c1-26(2)23-15-13-19(14-16-23)22-17-24(20-9-5-3-6-10-20)27-25(18-22)21-11-7-4-8-12-21;1-7(2,3,4,5)6/h3-18H,1-2H3;/q+1;-1 |

| Standard InChI Key | RUQAOLSMSHPYDN-UHFFFAOYSA-N |

| Canonical SMILES | C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C=C1)C.F[P-](F)(F)(F)(F)F |

Introduction

Chemical Identity and Structural Properties

Molecular Composition

4-(p-Dimethylaminophenyl)-2,6-diphenylthiopyrylium hexafluorophosphate has the molecular formula C<sub>25</sub>H<sub>22</sub>F<sub>6</sub>NPS, with a molar mass of 513.5 g/mol. The IUPAC name, [4-(2,6-diphenylthiopyran-4-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hexafluorophosphate, reflects its thiopyrylium core and substituents. The hexafluorophosphate (PF<sub>6</sub><sup>−</sup>) counterion enhances solubility in polar organic solvents, a critical feature for biomedical applications.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 33034-18-3 |

| Molecular Formula | C<sub>25</sub>H<sub>22</sub>F<sub>6</sub>NPS |

| Molecular Weight | 513.5 g/mol |

| IUPAC Name | [4-(2,6-diphenylthiopyran-4-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hexafluorophosphate |

| Solubility | Polar organic solvents (e.g., DMF, DMSO) |

Structural Features

The thiopyrylium ring, a sulfur-containing analog of pyrylium, is central to the compound’s optical properties. The p-dimethylaminophenyl group acts as an electron donor, while the phenyl substituents at positions 2 and 6 provide steric stabilization. The planar structure facilitates π-π stacking interactions, enhancing fluorescence quantum yield.

Synthesis and Characterization

Synthetic Pathway

The synthesis involves two primary steps:

-

Formation of the Thiopyrylium Core: A thiopyranone precursor undergoes nucleophilic attack by Grignard reagents (e.g., phenylmagnesium bromide), followed by acid-catalyzed elimination to yield the thiopyrylium cation.

-

Ion Exchange: The intermediate is treated with ammonium hexafluorophosphate (NH<sub>4</sub>PF<sub>6</sub>) to replace the original counterion (e.g., chloride) with PF<sub>6</sub><sup>−</sup>, improving stability.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions and purity.

-

Mass Spectrometry: High-resolution ESI-MS verifies the molecular ion peak at m/z 513.5.

-

X-ray Crystallography: Resolves the planar thiopyrylium ring and counterion arrangement.

Applications in Photodynamic Therapy and Optical Sensing

Photodynamic Therapy (PDT)

In PDT, the compound acts as a Type II photosensitizer, absorbing light (λ<sub>max</sub> ≈ 450–550 nm) to generate singlet oxygen (<sup>1</sup>O<sub>2</sub>), which induces apoptosis in cancer cells . Studies demonstrate its efficacy in vitro, with low dark toxicity and high photocytotoxicity indices.

Table 2: Key Photophysical Parameters

| Parameter | Value |

|---|---|

| Absorption Maximum (λ<sub>max</sub>) | 485 nm (in DMSO) |

| Fluorescence Quantum Yield (Φ<sub>F</sub>) | 0.45 |

| Singlet Oxygen Quantum Yield (Φ<sub>Δ</sub>) | 0.72 |

Biological Staining

The compound’s fluorescence enables nucleic acid staining in fixed cells, with emission shifts upon DNA binding (Δλ ≈ 30 nm). This property is exploited in fluorescence microscopy for chromatin visualization.

Research Advancements and Future Directions

Enhanced PDT Efficacy

Recent studies focus on nanoparticle encapsulation to improve tumor targeting. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with the compound show a 2.5-fold increase in singlet oxygen generation compared to free dye .

Optical Detection of Reactive Oxygen Species (ROS)

The dye’s fluorescence quenching in the presence of ROS (e.g., H<sub>2</sub>O<sub>2</sub>) enables real-time monitoring of oxidative stress in cellular models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume